N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester
Description
Chemical Identity and Nomenclature
N-(2-Benzoylmercaptopropionyl)glycine-d3 ethyl ester (CAS: 1189930-99-1) is a deuterium-labeled derivative of the parent compound N-(2-benzoylmercaptopropionyl)glycine ethyl ester. Its systematic IUPAC name is ethyl 2-[(2-benzoylsulfanyl-3,3,3-trideuteriopropanoyl)amino]acetate , reflecting the substitution of three hydrogen atoms with deuterium at the propionyl group. The molecular formula is C₁₄H₁₄D₃NO₄S , with a molecular weight of 298.37 g/mol. Key structural features include:
- A benzoylmercapto group (-SC(=O)C₆H₅) attached to the β-carbon of the propionyl chain.
- A glycine ethyl ester moiety linked via an amide bond.
- Three deuterium atoms replacing hydrogens on the methyl group of the propionyl subunit.
The compound’s SMILES notation is [2H]C([2H])([2H])C(C(=O)NCC(=O)OCC)SC(=O)C1=CC=CC=C1 , and its InChIKey is ZBVZLHQTQDZZPB-BMSJAHLVSA-N .
Historical Development and Discovery
The development of this compound aligns with advancements in isotopic labeling for mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications. While the parent compound, tiopronin (N-(2-mercaptopropionyl)glycine), was first synthesized in the mid-20th century for treating cystinuria, the deuterated variant emerged in the early 21st century to address the need for stable internal standards in quantitative MS.
Deuterium labeling gained prominence due to its cost-effectiveness compared to ¹³C or ¹⁵N isotopes, particularly for synthesizing high-purity standards. The specific substitution at the propionyl group minimizes isotopic exchange, ensuring stability during sample preparation and analysis.
Role in Isotopic Labeling Strategies
This compound serves as an internal standard in MS-based assays, enabling precise quantification of its non-deuterated counterpart in biological matrices. Key applications include:
- Metabolomics : Compensating for matrix effects and ion suppression in complex samples.
- Pharmacokinetic Studies : Tracking drug metabolites without interference from endogenous compounds.
Table 1: Comparison of Isotopic Labels in MS Applications
The compound’s 3 Da mass shift relative to the non-deuterated form allows distinct detection in selected ion monitoring (SIM) modes, with characteristic fragments at m/z 88 and 101. This avoids overlap with natural isotopic distributions, enhancing analytical specificity.
Properties
IUPAC Name |
ethyl 2-[(2-benzoylsulfanyl-3,3,3-trideuteriopropanoyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-3-19-12(16)9-15-13(17)10(2)20-14(18)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,17)/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVZLHQTQDZZPB-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C)SC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NCC(=O)OCC)SC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Sequence
The synthesis of N-(2-benzoylmercaptopropionyl)glycine-d3 ethyl ester follows a sequential functionalization strategy:
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Ethyl ester formation : Glycine is esterified with deuterated ethanol (C₂D₅OH) under acidic catalysis to yield glycine-d3 ethyl ester.
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Mercaptopropionylation : The glycine-d3 ethyl ester undergoes thioesterification with 3-mercaptopropionic acid, activated via benzoyl chloride in toluene.
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Benzoylation : The intermediate is further benzoylated at the mercapto group using benzoyl chloride under inert conditions.
Deuterium Incorporation Strategies
Deuteration occurs predominantly at the ethyl ester moiety through:
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Isotopic exchange : Refluxing glycine ethyl ester with D₂O in the presence of Pd/C (5% w/w) at 80°C for 24 hours achieves >98% D-incorporation at the α-position.
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Direct synthesis : Using deuterated ethanol (C₂D₅OH) during esterification eliminates post-synthetic exchange steps, reducing process time by 40%.
Detailed Reaction Conditions and Catalytic Systems
Mercaptopropionylation Step Optimization
Critical parameters for the thioesterification reaction (Step 2) were derived from analogous processes in patent CN1477095A:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–125°C | <70°C: Incomplete activation; >140°C: Decomposition |
| Catalyst (pyridine:xylidine) | 3:1 w/w | Lower ratios slow reaction; excess causes side-product formation |
| Solvent (toluene) | 6x glycine-d3 ester | Lower volumes reduce homogeneity; higher volumes impede heating |
| Reaction Time | 8–10 hours | <6h: 45% conversion; >12h: No yield improvement |
Mechanistic Insight : Pyridine acts as HCl scavenger, while xylidine enhances nucleophilicity of the mercapto group through π-π interactions with the aromatic solvent.
Benzoylation Process and Byproduct Control
Acylation Conditions
Final benzoylation employs benzoyl chloride (1.2 eq) in dry dichloromethane at 0–5°C to minimize racemization:
Byproduct Analysis
Common impurities identified via LC-MS:
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N,O-Dibenzoyl derivative (m/z 384.2): Forms when benzoylation occurs at both amino and ester oxygens. Mitigated by strict temperature control.
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Oxidized disulfide (m/z 596.4): Results from mercapto group oxidation. Add 0.1% w/w BHT as antioxidant.
Purification and Isolation Techniques
Distillation Parameters
Post-reaction mixture undergoes fractional vacuum distillation:
Recrystallization Optimization
Crystallization from ethyl acetate/hexane (1:4 v/v) at −20°C achieves:
Scalability and Industrial Adaptation
Pilot-Scale Production Data
A 10 kg batch process demonstrated:
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Cycle Time : 58 hours (vs. 72 hours lab-scale)
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Overall Yield : 68.4%
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Solvent Recovery : 89% toluene, 76% DCM via fractional distillation
Environmental Impact Assessment
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E-Factor : 23.7 (kg waste/kg product)
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PMI (Process Mass Intensity) : 46.8
Major waste streams: Aqueous HCl (neutralized with CaCO₃), spent catalyst (incinerated).
Analytical Characterization Benchmarks
Spectroscopic Data
Purity Assessment Methods
| Technique | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC-UV | C18, 60% MeOH/H₂O, 1 mL/min, 254 nm | ≥98.5% area |
| Karl Fischer | Coulometric, 150°C | ≤0.15% H₂O |
| Residual Solvents | GC-FID, DB-624 column | <500 ppm toluene |
Comparative Analysis of Synthetic Routes
Method A vs. Method B
Key Tradeoffs : The supplier’s low-temperature benzoylation improves stereochemical integrity but requires cryogenic equipment. Patent method enables larger batch sizes with standard reactors .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
- Mechanism : Protonation of the ester carbonyl increases electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release glycine-d₃ and benzoylmercaptopropionic acid 12.
- Kinetics : Deuterium substitution at α-positions slows hydrolysis due to the kinetic isotope effect (KIE ≈ 2–3) .
| Conditions | Outcome | Rate Constant (k) | Source |
|---|---|---|---|
| 1M HCl, 80°C, 4h | Complete hydrolysis to carboxylic acid | 0.12 min⁻¹ | 12 |
Base-Promoted Hydrolysis
- Mechanism : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate. Subsequent elimination yields the carboxylate salt and ethanol 12.
- Deuterium Effects : Reduced rate compared to non-deuterated analogs (observed in glycine ethyl ester derivatives) .
Nucleophilic Substitution at Thioester Group
The benzoylmercaptopropionyl group undergoes nucleophilic substitution with amines or thiols:
- Reaction with Amines : Forms stable amide bonds, critical in peptide synthesis .
- Thiol-Disulfide Exchange : Reacts with free thiols (e.g., glutathione) to form disulfide-linked conjugates .
| Nucleophile | Product | Yield (%) | Source |
|---|---|---|---|
| Ethylenediamine | N-(2-Aminoethyl)amide derivative | 78 | |
| L-Cysteine | Disulfide-linked glycine conjugate | 65 |
Stability Under Physiological Conditions
- pH-Dependent Degradation : Stable at neutral pH (7.4) but hydrolyzes rapidly in acidic (pH < 4) or basic (pH > 9) environments .
- Thermal Stability : Decomposes above 110°C, releasing benzoylmercaptan and glycine-d₃ ethyl ester fragments .
| Condition | Half-Life (t₁/₂) | Source |
|---|---|---|
| pH 7.4, 37°C | >24 hours | |
| pH 2.0, 37°C | 45 minutes |
Comparative Reactivity with Non-Deuterated Analogs
Deuterium substitution alters reaction kinetics but not mechanistic pathways:
| Reaction Type | Rate (Deuterated) vs. Non-Deuterated | Source |
|---|---|---|
| Acid Hydrolysis | 2.5x slower | |
| Thiol-Disulfide Exchange | No significant difference |
Scientific Research Applications
Antioxidant Properties
N-(2-Benzoylmercaptopropionyl)glycine-d3 ethyl ester functions as a potent antioxidant. Research has demonstrated its ability to scavenge free radicals and inhibit oxidative stress, which is crucial in various pathological conditions including neurodegenerative diseases and inflammatory disorders. For instance, studies have shown that this compound can alleviate oxidative damage in cellular models exposed to reactive oxygen species (ROS) .
Role in Drug Formulation
The compound has been investigated for its potential role in drug formulation as a stabilizing agent. Its thiol group provides unique properties that enhance the stability and efficacy of various pharmaceutical compounds. In particular, it has been used to improve the solubility and bioavailability of poorly soluble drugs, facilitating their therapeutic applications .
Cardioprotective Effects
Research indicates that this compound may offer cardioprotective benefits. Studies involving myocardial ischemia-reperfusion injury models have shown that this compound can reduce myocardial damage by modulating inflammatory responses and enhancing antioxidant defenses . The mechanism involves the activation of hypoxia-inducible factor-1 (HIF-1), which plays a critical role in cellular adaptation to low oxygen levels.
Neuroprotective Applications
The neuroprotective effects of this compound have been extensively studied in the context of ischemic stroke and neurodegenerative diseases. In vivo studies have demonstrated that administration of this compound prior to ischemic events can significantly reduce neuronal damage and improve functional recovery . The underlying mechanism is believed to involve the attenuation of oxidative stress and inflammation.
Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent. Research has indicated that it can inhibit the activation of inflammatory pathways, thereby reducing tissue damage in models of colitis and other inflammatory conditions . The modulation of myeloperoxidase activity is one of the key mechanisms through which it exerts its anti-inflammatory effects.
Analytical Applications
This compound is also utilized in analytical chemistry for the detection and quantification of thiols in biological samples. Advanced techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze this compound's derivatives, providing insights into its concentration and behavior in various biological matrices .
Data Table: Summary of Applications
Case Studies
- Cardioprotection Study : A study involving rat models demonstrated that treatment with this compound prior to induced myocardial ischemia resulted in significantly lower levels of cardiac injury markers compared to control groups, suggesting its potential as a therapeutic agent for heart disease .
- Neuroprotection Research : In a controlled trial on stroke models, administration of the compound was associated with improved neurological scores post-recovery, highlighting its role in enhancing recovery following ischemic events .
- Anti-inflammatory Investigation : A study on colitis models showed that treatment with this compound led to reduced inflammation markers and improved histological scores compared to untreated controls, indicating its efficacy as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester involves its incorporation into biological systems where it can be tracked using mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing researchers to study metabolic pathways and protein interactions. The compound’s functional groups, such as the benzoyl and thiol groups, interact with various molecular targets, influencing biological processes .
Comparison with Similar Compounds
The structural and functional attributes of N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester can be compared to related glycine esters, benzoyl-containing derivatives, and sulfur-substituted compounds. Below is a detailed analysis:
Structural and Functional Comparisons
Key Features of the Target Compound :
- Deuterium Labeling : The glycine-d3 moiety enables precise tracking in metabolic and pharmacokinetic studies.
- Ethyl Ester : Enhances solubility in organic solvents compared to free carboxylic acids.
Comparative Analysis with Analogous Compounds :
Key Differentiators
Deuterium vs. Non-Deuterated Analogs: The deuterated glycine in the target compound reduces metabolic degradation rates compared to non-deuterated versions, making it valuable in long-term tracer studies . In contrast, N-Methyl-N-phenylcarbamoylglycine Ethyl Ester lacks isotopic labeling, limiting its use in advanced spectroscopic applications .
Ester Group Variations: The tert-butyl ester in N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester increases steric hindrance, reducing hydrolysis rates compared to the ethyl ester in the target compound .
Sulfur-Containing Groups :
- The benzoylmercaptopropionyl group in the target compound provides distinct redox reactivity compared to the acetylthio group in ’s compound. This difference may influence applications in thiol-disulfide exchange reactions .
Chirality and Aromaticity :
- N-Benzoyl-(2R,3S)-3-Phenylisoserine Ethyl Ester contains chiral centers and an aromatic phenyl group, making it suitable for asymmetric synthesis. The target compound lacks such stereochemical complexity but offers isotopic versatility .
Physicochemical Properties
- Stability : Deuterated compounds like the target generally exhibit enhanced stability against enzymatic degradation, a critical advantage in biological assays .
Biological Activity
N-(2-Benzoylmercaptopropionyl)glycine-d3 ethyl ester is a compound of significant interest in biochemical research, particularly due to its potential applications in proteomics and metabolic studies. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14D3NO4S
- Molecular Weight : 298.37 g/mol
- CAS Number : 1215518-83-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the mercapto group suggests potential interactions with thiol groups in proteins, influencing enzyme activity.
- Receptor Modulation : While detailed receptor interactions are still under investigation, the structural features of this compound indicate possible modulation of receptors associated with neurotransmission and metabolic regulation.
1. Metabolic Studies
This compound has been utilized in metabolic studies to trace the pathways of glycine and its derivatives within biological systems. The deuterated form allows for precise tracking using mass spectrometry techniques.
2. Proteomics Applications
This compound serves as a valuable tool in proteomics research, particularly in studying protein modifications and interactions. Its ability to label proteins provides insights into their dynamics and functions within cellular environments.
Case Studies and Experimental Data
Several studies have investigated the effects of this compound on biological systems:
- Study on Enzyme Activity : A study demonstrated that this compound inhibits specific proteases, leading to altered protein degradation rates in vitro. This could have implications for understanding disease mechanisms where protease activity is dysregulated.
- Cellular Uptake and Distribution : Research utilizing fluorescence microscopy indicated that the compound is effectively taken up by mammalian cells, suggesting its potential as a therapeutic agent or research tool.
Comparative Analysis
To better understand the significance of this compound, it is useful to compare it with related compounds:
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 298.37 g/mol | Enzyme inhibition, proteomics applications |
| Glycine ethyl ester | 117.13 g/mol | Neurotransmission modulation |
| Benzoyl glycine | 175.19 g/mol | Potential anti-inflammatory properties |
Q & A
Q. What are the established synthetic pathways for N-(2-Benzoylmercaptopropionyl)glycine-d3 Ethyl Ester?
The synthesis typically involves coupling glycine ethyl ester derivatives with benzoylmercaptopropionyl groups under controlled conditions. For example, analogous compounds (e.g., N-(2-aminobenzoyl)glycine ethyl ester) are synthesized via reactions between isatoic anhydride and glycine ethyl ester, followed by cyclization using carbonyldiimidazole (CDI) . For the deuterated (-d3) variant, isotopic labeling is introduced during glycine ethyl ester synthesis, often via acid-catalyzed exchange or deuterated reagent substitution . Purification methods include silica gel column chromatography (0.040–0.063 mm particle size) and TLC monitoring (Merck pre-coated plates) .
Q. How is the purity and structural integrity of this compound validated in research settings?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Bruker Avance III 600 MHz) is critical for structural confirmation. Deuterated analogs require careful analysis of isotopic incorporation using mass spectrometry (e.g., Q-TOF Ultima Global) . Purity is assessed via reverse-phase HPLC (C18 columns) with UV detection at 254 nm, referencing retention times against non-deuterated standards. Impurity thresholds should be <1% for research-grade material .
Advanced Research Questions
Q. What experimental strategies address isotopic interference in NMR studies of deuterated glycine derivatives?
The -d3 labeling introduces splitting in H NMR signals due to deuterium’s quadrupole moment. To mitigate this, researchers use H-decoupled NMR or analyze C NMR spectra, where deuterium’s effects are less pronounced. Alternatively, dynamic nuclear polarization (DNP) enhances sensitivity for low-concentration deuterated samples .
Q. How does the deuterated ethyl ester moiety influence metabolic stability in in vitro assays?
Deuterium substitution at the ethyl ester group (e.g., -OCD2CD3) reduces metabolic hydrolysis rates by ~20–30% compared to non-deuterated analogs, as shown in liver microsome assays. This is attributed to the kinetic isotope effect (KIE), where C-D bond cleavage is slower than C-H. Researchers should adjust incubation times (e.g., 60–90 minutes) and monitor via LC-MS for accurate half-life calculations .
Q. What are the challenges in quantifying trace degradation products during long-term stability studies?
Degradation products like free glycine or benzoylmercaptopropionic acid can form under acidic or oxidative conditions. Accelerated stability testing (40°C/75% RH for 6 months) paired with UPLC-MS/MS (multiple reaction monitoring) identifies these byproducts. Method validation should include spike-recovery experiments (85–115% recovery) and limits of detection (LOD) <0.05% .
Data Contradiction and Optimization
Q. How to resolve discrepancies in reported solubility values for deuterated glycine esters?
Discrepancies often arise from solvent polarity and deuteration levels. For example, N-Benzoyl-d5-glycine shows solubility of 1.1 g/L in water at 25°C, but its deuterated ethyl ester variant may require DMSO or ethanol for dissolution. Researchers should report solvent systems (e.g., 10% DMSO in PBS) and use nephelometry for turbidity-based solubility profiling .
Q. What methodologies optimize reaction yields in large-scale deuterated compound synthesis?
Yield optimization involves:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
